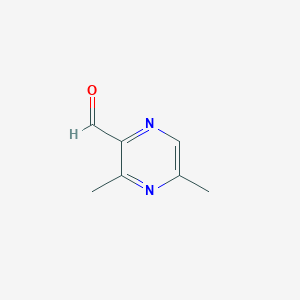

3,5-Dimethylpyrazine-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylpyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-8-7(4-10)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLDHBRCQKMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-69-9 | |

| Record name | 3,5-dimethylpyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylpyrazine 2 Carbaldehyde and Congeneric Pyrazine Carbaldehydes

Conventional Organic Synthesis Pathways

Traditional methods for synthesizing the pyrazine (B50134) core and introducing the critical aldehyde functional group remain fundamental in organic synthesis. These pathways include the direct modification of pre-formed pyrazine rings and the construction of the heterocyclic system from acyclic precursors.

One of the most direct methods to obtain a pyrazine carbaldehyde is through the oxidation of a corresponding methyl-substituted pyrazine. For the synthesis of 3,5-Dimethylpyrazine-2-carbaldehyde, this would involve the selective oxidation of one methyl group of 2,3,5-trimethylpyrazine (B81540). This transformation requires oxidizing agents capable of converting an activated methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or affecting other sensitive parts of the molecule. Reagents such as selenium dioxide (SeO₂) are classic choices for this type of allylic or benzylic-type oxidation. The challenge lies in achieving regioselectivity when multiple oxidizable sites are present.

Another approach involves the oxidation of a pyrazinylmethanol. If 2-hydroxymethyl-3,5-dimethylpyrazine is available, it can be oxidized to the target aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or via Swern or Dess-Martin periodinane oxidation, which are known to efficiently convert primary alcohols to aldehydes.

| Starting Material | Reagent/Reaction Type | Product |

| 2,3,5-Trimethylpyrazine | Selective Methyl Oxidation (e.g., SeO₂) | This compound |

| 2-Hydroxymethyl-3,5-dimethylpyrazine | Alcohol Oxidation (e.g., MnO₂, PCC) | This compound |

Formylation reactions directly introduce an aldehyde group (-CHO) onto an aromatic or heteroaromatic ring. The Vilsmeier-Haack reaction is a prominent example of such a transformation. researchgate.net This method involves treating the substrate with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net For this reaction to be effective on a pyrazine ring, the ring must be sufficiently electron-rich to undergo electrophilic substitution. The presence of electron-donating groups, such as alkyl groups, on the pyrazine core enhances its reactivity towards Vilsmeier-Haack conditions. While widely used for other heterocycles like pyrazoles and indoles, its application to simple pyrazines requires careful optimization of reaction conditions to overcome the inherent electron-deficient nature of the pyrazine ring. researchgate.net

The construction of the pyrazine ring via cyclocondensation is a cornerstone of pyrazine synthesis. researchgate.netslideshare.net This method typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring. researchgate.netyoutube.com The versatility of this approach allows for the synthesis of a wide array of substituted pyrazines by simply varying the precursors. nih.gov

To synthesize a pyrazine carbaldehyde using this method, one of the precursors must contain the aldehyde functionality or a group that can be easily converted into it. For instance, the condensation of an appropriate 1,2-diamino compound with a 1,2-dicarbonyl precursor that already bears a protected aldehyde group can yield the desired product after deprotection and aromatization. The classical synthesis of tetramethylpyrazine from the condensation of diacetyl (butane-2,3-dione) and ethylenediamine, followed by oxidation, exemplifies the core principle of this reaction pathway. youtube.com

| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Intermediate Product | Final Pyrazine Product (after oxidation) |

| Ethylenediamine | Diacetyl (Butane-2,3-dione) | 2,3-Dimethyl-5,6-dihydropyrazine | 2,3-Dimethylpyrazine |

| 1,2-Diaminopropane | Diacetyl (Butane-2,3-dione) | 2,3,5-Trimethyl-5,6-dihydropyrazine | 2,3,5-Trimethylpyrazine |

| Ethylenediamine | Glyoxal | Dihydropyrazine (B8608421) | Pyrazine |

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of transition metal catalysts to forge new bonds under mild conditions and the application of biocatalysis to mimic nature's synthetic machinery.

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming carbon-carbon bonds on the pyrazine nucleus. nih.govresearchgate.net For instance, a halogenated pyrazine, like 2-chloro-3,5-dimethylpyrazine, can be coupled with an organometallic reagent containing a masked aldehyde equivalent.

More recently, direct C-H functionalization has emerged as a highly atom-economical strategy. This approach avoids the need for pre-functionalized starting materials (like halogenated pyrazines) by directly activating a C-H bond on the pyrazine ring and coupling it with a suitable partner. researchgate.net While challenging on electron-deficient systems like pyrazine, specialized catalysts and directing groups are being developed to achieve this transformation. researchgate.net

Green chemistry principles aim to reduce waste and environmental impact. In pyrazine synthesis, this is being achieved through biocatalysis and the development of atom-economical reactions.

Biocatalytic methods utilize enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. For example, transaminases (ATAs) can be used to synthesize α-amino ketones from α-diketones. nih.gov These α-amino ketone intermediates can then undergo spontaneous dimerization, condensation, and oxidation to form substituted pyrazines, representing a green alternative to traditional condensation methods. nih.govresearchgate.net Fermentation processes using microorganisms like Bacillus subtilis can also produce a variety of alkylpyrazines from simple starting materials like amino acids and sugars. asm.orgresearchgate.net

Dehydrogenative coupling is another sustainable approach that has been successfully applied to pyrazine synthesis. acs.org Catalyzed by earth-abundant metals like manganese or copper, this method couples simple, readily available starting materials such as β-amino alcohols or a mixture of ketones and diamines. nih.govresearchgate.netnih.gov These reactions are highly atom-economical, producing only water and hydrogen gas as byproducts, thereby avoiding the formation of stoichiometric waste. acs.org The use of water or other bio-based solvents further enhances the green credentials of these synthetic routes. mdpi.com

| Green Approach | Key Principle | Example Reaction | Byproducts |

| Biocatalysis | Enzymatic transformation (e.g., using Transaminase) | α-Diketone + Amine Donor → α-Amino ketone → Pyrazine | Water |

| Dehydrogenative Coupling | Metal-catalyzed C-H/N-H coupling | β-Amino alcohol (self-coupling) → Pyrazine | Water, Hydrogen Gas |

| Fermentation | Microbial synthesis | L-threonine + D-glucose → Alkylpyrazines | CO₂, Water |

Chemoenzymatic and Biocatalytic Production Routes for Pyrazines

The biosynthesis of pyrazines through chemoenzymatic and biocatalytic routes represents an environmentally conscious alternative to traditional chemical synthesis. nih.gov These methods often utilize microorganisms or isolated enzymes to produce specific pyrazine derivatives from simple precursors, primarily amino acids. nih.gov

Research has demonstrated that various alkylpyrazines can be synthesized from amino acids like L-threonine and L-serine. nih.gov Specifically, L-threonine is a key precursor for the biosynthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,6-dimethylpyrazine, trimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine (B18607). nih.gov The biosynthesis of 2,5-DMP, for instance, begins with the enzymatic conversion of L-threonine catalyzed by L-threonine-3-dehydrogenase (TDH), followed by a series of non-enzymatic reactions. nih.gov

A notable chemoenzymatic approach involves the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine using a bacterial operon. scispace.com This process is facilitated by two key enzymes: L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, the latter of which also exhibits threonine aldolase (B8822740) activity. scispace.com The pathway proceeds through the formation of aminoacetone from L-threonine, which then undergoes a condensation reaction with acetaldehyde (B116499) to form the final pyrazine product. scispace.com

Metabolic engineering strategies in microorganisms like Escherichia coli and Bacillus subtilis have been employed to enhance the production of specific pyrazines. nih.govresearchgate.net For example, by overexpressing genes for L-threonine dehydrogenase (TDH) and NADH oxidase (NOX) in E. coli, the production of 2,5-DMP from L-threonine can be significantly increased. nih.gov Similarly, Bacillus subtilis has been identified as a producer of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine from L-threonine and D-glucose, with aminoacetone and 2,3-pentanedione (B165514) identified as key intermediates. researchgate.net

Table 1: Biocatalytic Production of Congeneric Pyrazines

| Produced Pyrazine | Precursor(s) | Key Enzyme(s)/Organism | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine | L-Threonine | Escherichia coli overexpressing L-threonine dehydrogenase (TDH) and NADH oxidase (NOX) | nih.gov |

| 3-Ethyl-2,5-dimethylpyrazine | L-Threonine | L-threonine 3-dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | scispace.com |

| 2-Ethyl-3,5-dimethylpyrazine | L-Threonine, D-Glucose | Bacillus subtilis | researchgate.net |

| Various Alkylpyrazines | Amino Acids | Bacillus subtilis | nih.gov |

Preparation of Key Intermediates and Precursors for Pyrazine Carbaldehydes (e.g., Pyrazinemethanols)

The synthesis of pyrazine carbaldehydes often proceeds through the preparation and subsequent transformation of key intermediates, with pyrazinemethanols being a prominent class of precursors. The general strategy involves the synthesis of a stable alcohol intermediate, such as (3,5-dimethylpyrazin-2-yl)methanol, which can then be oxidized to the corresponding aldehyde, this compound.

The importance of pyrazinemethanol intermediates is highlighted in the synthesis of related pyrazine derivatives. For instance, 3,5-dimethylpyrazine-2-carboxylic acid is prepared from its corresponding precursor, 2-pyrazinemethanol-3,5-dimethyl. nih.gov This transformation involves the oxidation of the hydroxymethyl group to a carboxylic acid, demonstrating a common synthetic pathway where the pyrazinemethanol is a pivotal intermediate. nih.gov The controlled oxidation of this same intermediate would be expected to yield the target this compound.

These pyrazinemethanol precursors can themselves be subject to further reactions, such as glycosylation or sulfation, to produce other derivatives. For example, (3,5-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide and (3,5-dimethylpyrazine-2-yl-)methyl-sulfate have been synthesized from the parent pyrazinemethanol, showcasing its versatility as a synthetic intermediate. nih.gov

Table 2: Key Intermediates and Derivatives in Pyrazine Synthesis

| Compound Name | Formula | Role/Significance | Reference |

|---|---|---|---|

| (3,5-Dimethylpyrazin-2-yl)methanol | C₇H₁₀N₂O | Key precursor for oxidation to this compound and 3,5-dimethylpyrazine-2-carboxylic acid. | nih.gov |

| 3,5-Dimethylpyrazine-2-carboxylic acid | C₇H₈N₂O₂ | Synthesized from the corresponding pyrazinemethanol; a stable oxidation product. | nih.gov |

| (3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide | C₁₃H₁₈N₂O₇ | A phase II metabolite derivative synthesized from the pyrazinemethanol precursor. | nih.gov |

| (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate | C₇H₁₀N₂O₄S | A sulfate (B86663) conjugate synthesized from the pyrazinemethanol precursor. | nih.gov |

Chemical Reactivity and Derivatization Studies of 3,5 Dimethylpyrazine 2 Carbaldehyde

Transformative Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site for chemical modification, undergoing oxidation, reduction, condensation, and various nucleophilic addition reactions.

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of 3,5-dimethylpyrazine-2-carbaldehyde can be selectively oxidized to yield the corresponding carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid. While direct oxidation studies on this specific aldehyde are not extensively documented in readily available literature, the synthesis of this carboxylic acid has been successfully achieved through the oxidation of the corresponding primary alcohol, (3,5-dimethylpyrazin-2-yl)methanol. In one reported method, potassium permanganate (B83412) (KMnO₄) is used as the oxidant in an aqueous solution to effect this transformation. nih.govacs.org This established synthesis confirms the viability of the carboxylic acid as a stable derivative.

Furthermore, a wide array of standard and modern reagents are known to efficiently oxidize aldehydes to carboxylic acids with high chemoselectivity, and these methods are broadly applicable to heteroaromatic aldehydes. organic-chemistry.org A similar transformation has been documented for pyrazole-4-carbaldehydes, which were successfully oxidized using KMnO₄ under phase-transfer catalysis conditions. researchgate.net

Table 1: Potential Reagents for the Oxidation of this compound

| Reagent/System | Conditions | Comments |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution | Proven effective for the analogous alcohol, (3,5-dimethylpyrazin-2-yl)methanol. nih.govacs.org |

| Oxone (Potassium peroxymonosulfate) | Aqueous or organic solvent | A mild and efficient metal-free alternative. organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile (B52724) | Catalytic PCC with periodic acid as the terminal oxidant. organic-chemistry.org |

Stereoselective Reduction to Corresponding Alcohols

Reduction of the aldehyde group in this compound produces the corresponding primary alcohol, (3,5-dimethylpyrazin-2-yl)methanol. This alcohol is a known compound, serving as a precursor in the synthesis of 3,5-dimethylpyrazine-2-carboxylic acid. nih.govacs.org

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Standard hydride-donating reagents are highly effective for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones without affecting most other functional groups. khanacademy.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, capable of reducing aldehydes, ketones, esters, and carboxylic acids. It is typically used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. khanacademy.org

For syntheses where chirality is a factor, numerous catalytic systems for the asymmetric reduction of carbonyls have been developed. While the reduction of this compound does not generate a chiral center at the carbinol carbon, these advanced methods are crucial for related prochiral ketones. Copper-catalyzed systems using chiral ligands, for example, have been shown to reduce various aryl and heteroaryl ketones to nonracemic secondary alcohols with excellent enantioselectivity. organic-chemistry.org

Condensation Reactions with Amines and Hydrazines (e.g., Schiff Base Formation)

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines, commonly known as Schiff bases, and hydrazones, respectively. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the final C=N double bond. The reaction is typically catalyzed by a small amount of acid.

This transformation is a general and high-yielding reaction for aldehydes. Extensive research on other heterocyclic aldehydes, such as those derived from pyrazole, demonstrates the broad applicability of this reaction in synthesizing a diverse range of Schiff base ligands and biologically active molecules.

General Reaction Scheme for Schiff Base Formation: Py-CHO + R-NH₂ ⇌ [Py-CH(OH)-NH-R] → Py-CH=N-R + H₂O (where Py = 3,5-dimethylpyrazinyl)

Nucleophilic Addition Reactions to the Carbonyl Group

Beyond condensation with simple amines, the aldehyde group is susceptible to attack by a variety of carbon-based nucleophiles. Two prominent examples of such reactions that lead to carbon-carbon bond formation are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org The initial nucleophilic addition is followed by a dehydration step to yield a new C=C double bond. wikipedia.org

For this compound, the reaction with an active methylene (B1212753) compound like malononitrile (B47326) or diethyl malonate would produce a 2-(3,5-dimethylpyrazin-2-yl)vinyl derivative.

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Expected Product Structure |

|---|---|---|

| Malononitrile | -CN, -CN | 2-((3,5-dimethylpyrazin-2-yl)methylene)malononitrile |

| Diethyl malonate | -COOEt, -COOEt | Diethyl 2-((3,5-dimethylpyrazin-2-yl)methylene)malonate |

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction employs a phosphorus ylide (a Wittig reagent), which adds to the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate rapidly decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which is the driving force of the reaction. organic-chemistry.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where R is an alkyl group) typically yield (Z)-alkenes.

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) generally produce (E)-alkenes.

Reacting this compound with various Wittig reagents provides a direct route to a range of styryl-like pyrazine (B50134) derivatives. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2-ethenyl-3,5-dimethylpyrazine.

Reactivity of the Pyrazine Ring System

Electrophilic Substitution Reactions on the Pyrazine Moiety

The pyrazine ring is a π-deficient aromatic system due to the presence of two highly electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). researchgate.net Theoretical studies suggest that the low reactivity of azines like pyrazine is because their highest occupied molecular orbitals (HOMOs) are not π orbitals, but rather orbitals localized on the nitrogen atoms. researchgate.net

Consequently, electrophilic attack preferentially occurs at the nitrogen atoms (e.g., protonation or alkylation to form pyrazinium salts) rather than on the ring carbons. youtube.com Direct electrophilic substitution on a carbon atom of the pyrazine ring is difficult and generally requires harsh reaction conditions.

The presence of activating groups, such as the two methyl groups in this compound, can partially mitigate the deactivating effect of the nitrogen atoms. However, the inherent unreactivity of the ring remains the dominant factor. If an electrophilic substitution were to be forced, the substitution pattern would be directed by both the nitrogen atoms and the existing substituents. The sole available carbon for substitution is at the C-6 position. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are not expected to proceed under normal conditions on the pyrazine ring of this compound. masterorganicchemistry.com

Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring in this compound is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency can be further enhanced by the electron-withdrawing aldehyde group, making the ring system a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a potent nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.

While specific studies on nucleophilic substitution directly on this compound are not extensively documented in readily available literature, the principles of SNAr on related pyrazine systems provide a framework for understanding its potential reactivity. For SNAr to occur, a suitable leaving group, such as a halogen, would typically need to be present on the pyrazine ring. The aldehyde and methyl groups would then act as activating groups, further facilitating the attack of a nucleophile.

It is important to note that the aldehyde group itself is a primary site for nucleophilic attack. Therefore, any SNAr reaction on the pyrazine ring would need to be conducted under conditions that either protect the aldehyde functionality or utilize reagents that selectively react with the ring.

Pyrazine N-Oxidation and Rearrangement Pathways

The nitrogen atoms of the pyrazine ring in this compound can be oxidized to form pyrazine N-oxides. This transformation significantly alters the electronic properties of the molecule, influencing its reactivity and potential for further derivatization. The oxidation is typically carried out using oxidizing agents such as peroxy acids or hydrogen peroxide. The resulting N-oxide can exist as two potential isomers, with the oxygen atom on the nitrogen at either the 1- or 4-position relative to the aldehyde group.

The formation of a pyrazine N-oxide introduces a new dimension to the molecule's reactivity. The N-oxide functionality can direct subsequent reactions and is known to participate in various rearrangement pathways. For instance, in related heterocyclic N-oxides, reactions with reagents like acetic anhydride (B1165640) can lead to rearrangements where a substituent is introduced onto the ring. While specific rearrangement pathways for the N-oxide of this compound are not detailed in the available literature, analogies with other pyrazine and pyridine (B92270) N-oxides suggest the potential for such transformations.

Furthermore, the presence of the N-oxide can activate adjacent positions on the pyrazine ring towards nucleophilic attack, sometimes even facilitating the displacement of groups that are typically poor leaving groups.

Formation of Advanced Molecular Architectures

The unique combination of a coordinating pyrazine ring and a reactive aldehyde group makes this compound a valuable building block for the synthesis of more complex molecular structures, including multidentate ligands and supramolecular assemblies.

Design and Synthesis of Multidentate Ligands for Coordination Chemistry

The aldehyde functionality of this compound serves as a convenient handle for the synthesis of multidentate ligands. A common and effective method is through Schiff base condensation. nih.govnih.gov This reaction involves the condensation of the aldehyde group with a primary amine to form an imine or Schiff base linkage (-C=N-). nih.govnih.gov By selecting an amine that contains additional donor atoms (e.g., nitrogen, oxygen, or sulfur), a multidentate ligand can be readily prepared. nih.govnih.gov

For example, condensation with an amino-functionalized pyridine, pyrazine, or other heterocyclic amine can lead to ligands with multiple nitrogen donor sites, capable of chelating to a single metal center or bridging multiple metal centers. The resulting Schiff base ligands, incorporating the 3,5-dimethylpyrazine moiety, can then be used to form coordination compounds with a variety of transition metals. nih.gov The properties of these metal complexes, such as their geometry, electronic structure, and catalytic activity, are influenced by the nature of the metal ion and the specific design of the ligand.

Table 1: Examples of Schiff Base Ligands Derived from Pyrazine Aldehydes and their Metal Complexes

| Pyrazine Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Metal Ions Complexed | Reference |

| Pyrazine-2-carboxaldehyde | 2-Hydroxybenzaldehyde | Mono-negative, bidentate | Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | researchgate.net |

| Pyrazine derivative | N'-benzylidenepyrazine-2-carbohydrazonamide | Bidentate | Mn(II), Fe(III), Co(II), Ni(II) | nih.gov |

This table presents examples of related pyrazine-based Schiff base ligands to illustrate the general synthetic strategy.

Construction of Supramolecular Assemblies and Frameworks

The multidentate ligands derived from this compound are excellent candidates for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). The pyrazine nitrogen atoms are well-known to act as bridging ligands, connecting metal centers to form extended one-, two-, or three-dimensional networks.

The specific geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the geometry of the ligand. The methyl groups on the pyrazine ring can also influence the packing of the molecules in the solid state through steric effects and weak intermolecular interactions.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR: Chemical Shifts, Spin-Spin Coupling, and Integration Analysis

In the ¹H NMR spectrum of 3,5-Dimethylpyrazine-2-carbaldehyde, four distinct signals are expected, corresponding to the four unique proton environments in the molecule.

Aldehyde Proton (-CHO): A single proton, appearing as a singlet, is anticipated at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the carbonyl group and the magnetic anisotropy of the C=O bond.

Pyrazine (B50134) Ring Proton (C6-H): The lone proton on the pyrazine ring is expected to produce a singlet in the aromatic region, likely between δ 8.0-8.5 ppm. Its exact position is influenced by the electronic effects of the surrounding nitrogen atoms and the methyl and aldehyde substituents.

Methyl Protons (C3-CH₃ and C5-CH₃): Two separate singlets are expected for the two methyl groups, as they are in non-equivalent chemical environments. The methyl group at the C3 position, being adjacent to the electron-withdrawing aldehyde group, would likely appear slightly more downfield than the methyl group at the C5 position. Their chemical shifts are predicted to be in the δ 2.5-3.0 ppm range.

Integration Analysis: The relative areas under these four peaks would correspond to a 1:1:3:3 ratio, confirming the count of protons in each unique environment (one aldehyde proton, one ring proton, and two groups of three methyl protons).

Spin-Spin Coupling: Due to the absence of adjacent protons (protons on neighboring carbons), all four signals in the ¹H NMR spectrum are expected to be singlets, meaning there would be no splitting of the peaks.

Predicted ¹H NMR Data Summary

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Pyrazine (C6-H) | 8.0 - 8.5 | Singlet (s) | 1H |

| Methyl (C3-CH₃) | 2.5 - 3.0 | Singlet (s) | 3H |

Carbon (¹³C) NMR: Elucidation of Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each of the seven carbon atoms in its unique electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the δ 190-200 ppm range.

Pyrazine Ring Carbons: Four signals are anticipated for the four carbons of the pyrazine ring. The carbon atom attached to the aldehyde group (C2) would be significantly downfield. The carbons bonded to the methyl groups (C3 and C5) and the carbon bonded to the ring proton (C6) would also have distinct chemical shifts, generally appearing in the δ 130-160 ppm region.

Methyl Carbons (-CH₃): The two methyl carbons will produce two separate signals in the upfield region of the spectrum, typically between δ 15-25 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Hybridization |

|---|---|---|

| Aldehyde (C=O) | 190 - 200 | sp² |

| Pyrazine (C2) | 145 - 160 | sp² |

| Pyrazine (C3) | 145 - 160 | sp² |

| Pyrazine (C5) | 145 - 160 | sp² |

| Pyrazine (C6) | 130 - 145 | sp² |

| Methyl (C3-CH₃) | 15 - 25 | sp³ |

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of vicinal protons and supporting the assignment of all proton signals as singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). It would be expected to show cross-peaks connecting the C6-H proton signal to the C6 carbon signal, and the two methyl proton signals to their respective methyl carbon signals. The aldehyde proton would show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). HMBC is essential for piecing together the molecular framework. Key expected correlations for this compound would include:

The aldehyde proton (CHO) showing correlations to the C2 and C3 carbons of the pyrazine ring.

The ring proton (C6-H) showing correlations to C2 and C5.

The C3-methyl protons showing correlations to C2 and C3 of the ring.

The C5-methyl protons showing correlations to C5 and C6 of the ring.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: Characteristic Absorption Frequencies

The IR spectrum of this compound would display several characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a hallmark of an aromatic aldehyde carbonyl group.

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aldehyde C-H stretch gives rise to two characteristic, often weaker, bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the two methyl groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretch (Pyrazine Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazine ring are expected to produce a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic/Aldehyde C-H Stretch | 3000 - 3100 / 2720, 2820 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

Raman Spectroscopy: Molecular Vibrations and Symmetry

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrazine ring, which are often weak or inactive in the IR spectrum. Strong Raman signals would be expected for the C=C and C=N ring stretching modes. The C-H stretching vibrations of the methyl groups and the pyrazine ring would also be visible. The C=O stretching vibration of the aldehyde would likely be present but may be weaker than in the IR spectrum. Due to the lack of experimental data in the public domain, a detailed analysis of Raman shifts is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule is broken apart.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₈N₂O. The theoretical monoisotopic mass is calculated to be 136.06366 Da. uni.lu An HRMS analysis, typically using techniques like Time-of-Flight (TOF), would aim to measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) and compare it to the calculated value.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 137.07094 |

| [M+Na]⁺ | 159.05288 |

| [M-H]⁻ | 135.05638 |

| [M]⁺ | 136.06311 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce a secondary mass spectrum of the resulting fragment ions. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint.

The fragmentation of pyrazine rings and their derivatives typically involves cleavages of the ring itself or the loss of substituents. nih.gov In the case of this compound, the protonated molecule ([M+H]⁺, m/z ≈ 137) would be selected and subjected to collision-induced dissociation. The expected fragmentation pathways would likely involve:

Loss of the formyl radical (-CHO) or carbon monoxide (CO), a common fragmentation for aldehydes.

Cleavage of the methyl groups.

Ring fragmentation, a characteristic feature of heterocyclic compounds. nih.gov

Experimental MS/MS data for the related compound 3,5-Dimethylpyrazine-2-carboxylic acid ([M+H]⁺ at m/z 153.1) shows significant fragment ions at m/z 135 (loss of H₂O), 107 (further loss of CO), and 80. nih.govacs.org This suggests that for the aldehyde, initial fragmentation would likely occur at the carbaldehyde group, followed by further breakdown of the pyrazine core. The fragmentation of other alkylpyrazines, such as 3-ethyl-2,5-dimethylpyrazine (B149181), also shows characteristic losses related to its alkyl side chains. researchgate.net

Table 2: Example MS/MS Fragmentation Data for the Related Compound 3,5-Dimethylpyrazine-2-carboxylic acid [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity | Putative Neutral Loss |

| 153.1 | 153.1 | 100 | - |

| 153.1 | 135.0 | 12 | H₂O |

| 153.1 | 107.0 | 28 | H₂O + CO |

| 153.1 | 80.0 | 10 | Not specified |

| 153.1 | 66.0 | 3 | Not specified |

| 153.1 | 42.0 | 5 | Not specified |

X-ray Crystallography for Definitive Solid-State Structural Determination

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, X-ray crystallography has been successfully used to determine the structures of enzymes that interact with or synthesize related pyrazine compounds. For example, the crystal structure of 2-amino-3-ketobutyrate CoA ligase (KBL) from Cupriavidus necator, an enzyme involved in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine, has been resolved. nih.gov This analysis provided critical insights into the enzyme's active site and its interaction with substrates. nih.gov

If a single crystal of this compound were grown and analyzed, X-ray crystallography would confirm the planarity of the pyrazine ring and determine the precise orientation of the methyl and carbaldehyde substituents relative to the ring. This would provide unequivocal structural proof, complementing the data obtained from spectroscopic methods like NMR and mass spectrometry.

Theoretical and Computational Chemistry Studies of 3,5 Dimethylpyrazine 2 Carbaldehyde

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Dimethylpyrazine-2-carbaldehyde. These methods provide a detailed picture of the molecule's electronic structure and preferred three-dimensional arrangement.

Density Functional Theory (DFT) and Ab Initio Methods for Molecular Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable molecular geometry of a compound. For this compound, these calculations involve finding the lowest energy arrangement of its atoms. The process of geometry optimization iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Commonly used DFT functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), provide a reliable prediction of the molecular structure. researchgate.net These calculations would likely show that the pyrazine (B50134) ring is largely planar, with the aldehyde group and methyl substituents attached. The orientation of the aldehyde group relative to the pyrazine ring is a key geometric parameter that can be determined.

Table 1: Predicted Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar pyrazine derivatives calculated using DFT methods.)

| Parameter | Predicted Value |

| C2-C(aldehyde) Bond Length | 1.48 Å |

| C=O Bond Length | 1.22 Å |

| C-H (aldehyde) Bond Length | 1.11 Å |

| Pyrazine Ring C-N Bond Lengths | ~1.33-1.34 Å |

| Pyrazine Ring C-C Bond Lengths | ~1.39-1.40 Å |

| C(ring)-C(methyl) Bond Length | 1.51 Å |

| C-N-C Bond Angle | ~116° |

| N-C-C Bond Angle | ~122° |

| O-C-H (aldehyde) Angle | ~120° |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. This distribution suggests that the compound could act as both an electron donor and acceptor in chemical reactions.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar pyrazine derivatives.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Global Electrophilicity Index (ω) | 4.01 eV |

Computational Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the calculated structure and experimental measurements.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR parameters. researchgate.net

For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. The predicted shifts are influenced by the local electronic environment of each atom. For instance, the aldehyde proton is expected to have a significantly downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. Similarly, the carbon atoms of the pyrazine ring would exhibit distinct chemical shifts based on their position relative to the nitrogen atoms and the substituents.

Simulated Vibrational Spectra (IR, Raman) for Band Assignment

For this compound, the calculated IR and Raman spectra would show characteristic bands for the C-H stretching of the aromatic ring and methyl groups, the C=O stretching of the aldehyde, and the various stretching and bending modes of the pyrazine ring. researchgate.netresearchgate.net For example, a strong IR absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the carbonyl stretch.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or in the solid state. nih.gov

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the aldehyde and methyl groups. These simulations can also provide insights into the intermolecular interactions between molecules of the compound itself or with solvent molecules. jst.go.jp This information is valuable for understanding the physical properties of the substance, such as its solubility and crystal packing. By simulating the system at different temperatures, one can also study the dynamic nature of these interactions. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

As a Strategic Synthon in Complex Organic Synthesis

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. 3,5-Dimethylpyrazine-2-carbaldehyde serves as a strategic synthon due to its inherent structural features, which allow for predictable and controlled chemical transformations.

Nitrogen-containing heterocycles are fundamental to medicinal chemistry and materials science, forming the core structure of a vast number of pharmaceuticals and functional materials. nih.govresearchgate.net Pyrazine (B50134) derivatives, in particular, are noted for their presence in natural products and their wide-ranging applications. nih.govmsesupplies.com

The this compound molecule is an excellent starting point for synthesizing more elaborate heterocyclic systems. The aldehyde group is a key reactive site, enabling a variety of condensation reactions with amines, hydrazines, and other nucleophiles to construct larger, fused ring systems. The pyrazine ring itself, with its two nitrogen atoms, imparts specific electronic properties and conformational rigidity to the resulting molecules. mdpi.comnih.gov This makes it a valuable precursor for creating novel compounds with potentially unique biological or physical properties.

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This approach is crucial in drug discovery for identifying new lead compounds. A central concept in this field is the molecular "scaffold," a core structure upon which various functional groups are attached to create a library of diverse compounds.

This compound is a prime candidate for use as a scaffold molecule. Its pyrazine core provides a rigid and predictable framework. The aldehyde functional group serves as a convenient anchor point for diversification, allowing chemists to attach a wide array of different chemical moieties. Furthermore, the nitrogen atoms within the pyrazine ring can be involved in non-covalent interactions, influencing the binding of the final compounds to biological targets. The structural diversity offered by nitrogen heterocycles is a key reason for their prevalence in FDA-approved drugs. nih.gov

Contribution to Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of this field, leading to the development of "smart" materials and nanoscale devices. ru.nl

The structure of this compound contains several features that can guide its self-assembly into well-defined supramolecular architectures. The nitrogen atoms in the pyrazine ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. These specific, directional interactions can guide molecules to arrange themselves in predictable patterns, such as chains or sheets. Pyrazine-based molecules are known to act as effective building blocks (tectons) in designing supramolecular structures through coordination-driven self-assembly. researchgate.netrsc.org These non-covalent forces, though weaker than covalent bonds, are collectively strong enough to create stable, highly organized assemblies. ru.nl

Table 1: Potential Intermolecular Interactions for this compound

| Interacting Group | Type of Interaction | Potential Role in Self-Assembly |

|---|---|---|

| Pyrazine Nitrogens | Hydrogen Bond Acceptor, Metal Coordination | Directing molecular alignment, forming coordination networks |

| Aldehyde Oxygen | Hydrogen Bond Acceptor | Stabilizing specific crystal packing arrangements |

Porous materials with regular, well-defined pore structures at the molecular level have significant applications in gas storage, separation, and catalysis. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are two major classes of such materials. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. Pyrazine and its derivatives are widely used as linkers in MOF synthesis. The nitrogen atoms of the pyrazine ring can coordinate strongly with metal centers, forming the nodes of the framework. nih.govrsc.org For instance, pyrazine has been used to create MOFs that can store and deliver gases like carbon monoxide. nih.gov Research has shown that pyrazine-based ligands can be used to construct highly porous frameworks with applications in the selective capture of CO2 and hydrocarbons. researchgate.netrsc.org While this compound itself may not be the primary linker, it can be chemically modified (e.g., by converting the aldehyde to a carboxylate group) to become a highly effective linker for creating functional MOFs. Studies on pyrazine-containing MOFs demonstrate their potential for creating materials with tailored properties. researchgate.net

Table 2: Research Findings on Pyrazine-Based Porous Materials

| Material Type | Pyrazine Derivative Used | Key Finding | Application | Reference(s) |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Pyrazine (pyz) | Forms pyz-pillared frameworks with Mo(CO)3 units capable of CO release. | Therapeutic gas delivery | nih.gov |

| Metal-Organic Framework (MOF) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) | Synthesized highly porous zinc-based MOF isomers for gas separation. | CO2 and light hydrocarbon adsorption | researchgate.netrsc.org |

Covalent Organic Frameworks (COFs): COFs are similar to MOFs but are constructed entirely from light elements (like carbon, nitrogen, oxygen) linked by strong covalent bonds. nih.gov The aldehyde functionality of this compound makes it an ideal building block for COF synthesis, typically through condensation reactions with amine-containing molecules to form highly stable imine linkages. This allows for the creation of robust, crystalline, and permanently porous materials with applications in areas such as CO2 capture and catalysis. nih.gov

Development of Functional Chemical Materials

The chemical properties of this compound make it a valuable component in the development of functional materials. These are materials designed to have specific, useful properties, such as electrical conductivity, optical activity, or catalytic function.

The ability of pyrazine derivatives to form organized, stacked structures through π-π interactions is critical for creating one-dimensional conductive materials. ru.nl Phthalocyanines and porphyrazines, which are larger macrocycles related to pyrazines, self-assemble into columns that can transport energy and charge. ru.nl Furthermore, the nitrogen-rich nature of the pyrazine ring makes it a candidate for developing corrosion inhibitors, as the nitrogen atoms can coordinate to metal surfaces and form a protective layer. msesupplies.com The aldehyde group provides a reactive handle to anchor these molecules onto surfaces or to incorporate them into larger polymer structures, thereby creating advanced functional coatings or films.

Design of Luminescent or Optoelectronic Materials Incorporating Pyrazine Moieties

The development of organic photoluminescent (PL) materials is crucial for advancements in technologies like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Pyrazine and its derivatives have emerged as highly effective luminophores for constructing PL compounds with desirable characteristics, such as long emission wavelengths and high quantum yields. acs.org

Research has demonstrated that pyrazine-based materials typically exhibit more red-shifted and enhanced photoluminescence compared to their benzene-based counterparts. acs.org This phenomenon is attributed to the fundamental electronic structure of the pyrazine ring. As an aromatic heterocycle with two electron-withdrawing nitrogen atoms, pyrazine is a π-deficient system. researchgate.net This results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to phenyl compounds, a key factor for achieving red-shifted emissions. acs.org A comparative study highlighted that the HOMO-LUMO energy gaps of pyrazinyl compounds are reduced by 0.07–1.37 eV relative to corresponding phenyl compounds. acs.org

The strategic modification of the pyrazine core allows for fine-tuning of its photoluminescent properties. Incorporating pyrazine into metal complexes, for instance, has been shown to modulate emission wavelengths. nih.gov The non-coordinating nitrogen atom on the pyrazine ring provides a site for further derivatization, such as protonation or alkylation, which can induce dramatic changes in the photoluminescent response. nih.gov

For this compound, the aldehyde group (-CHO) serves as a versatile synthetic handle. It enables the construction of larger, conjugated "push-pull" systems through reactions like Knoevenagel condensation or Wittig reactions. These reactions can extend the π-conjugation of the molecule, often leading to materials with significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. researchgate.net Molecules with a triphenylamine-thiophene carbaldehyde backbone, for example, have been explored for their mechanoresponsive luminescence properties, where their emission color changes in response to external stimuli. researchgate.net This highlights the potential of the carbaldehyde functional group in designing advanced functional materials.

Table 1: Comparison of Photoluminescent Properties of Pyrazine vs. Benzene (B151609) Derivatives This table illustrates the superior photoluminescent characteristics of pyrazine-based compounds compared to analogous benzene compounds, as documented in scientific literature.

| Compound Type | Key Finding | Advantage of Pyrazine Core | Reference |

|---|---|---|---|

| Substituted Pyrazines vs. Substituted Benzenes | Fluorescence emissions of pyrazinyl compounds are more red-shifted than those of phenyl compounds. | Smaller HOMO-LUMO energy gap leads to longer wavelength emissions. | acs.org |

| Dichlorodicyanopyrazine vs. Dichlorodicyanobenzene | The maximum delayed emission (phosphorescence) wavelength is red-shifted from 575 nm for the benzene derivative to 637 nm for the pyrazine derivative. | Smaller molecular spacing in the crystal structure facilitates interlayer electron transfer and more extended through-space conjugation. | acs.org |

| Gold(III) Pincer Complexes | Replacing a central pyridine (B92270) ring with a pyrazine ring in cyclometalated gold(III) complexes is predicted to produce a red-shift of UV and photoemission wavelengths. | The lowest-energy π–π* transition in pyrazine is approximately 0.95 eV smaller than in pyridine, making pyrazine ligands better electron acceptors. | nih.gov |

Integration into Novel Chemosensor Architectures and Recognition Elements

Chemosensors are molecules designed to detect and signal the presence of specific chemical species through a measurable change, such as a colorimetric or fluorescent response. The pyrazine framework is an excellent platform for designing such sensors due to its inherent electronic properties and the presence of nitrogen atoms that can act as binding sites for analytes. researchgate.netrsc.org

The development of fluorescent chemosensors often relies on mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). researchgate.net In a typical design, a pyrazine derivative is functionalized with a receptor unit that selectively binds to a target analyte. This binding event alters the electronic structure of the molecule, "turning on" or "turning off" its fluorescence. For example, a pyrazine-derived hydrazone Schiff base has been successfully synthesized and used as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), exhibiting high selectivity and sensitivity. researchgate.net The interaction between the sensor and Al³⁺ inhibits the PET process and promotes CHEF, resulting in a significant enhancement of fluorescence. researchgate.net

This compound is an ideal precursor for creating such sophisticated chemosensors. The aldehyde group is readily converted into various recognition elements. For instance, it can be reacted with hydrazines to form hydrazones or with amines to form Schiff bases, which are known to be effective binding sites for various metal ions and anions. The pyrazine nitrogens themselves can also participate in analyte coordination, enhancing the selectivity and stability of the sensor-analyte complex. Pyrazinium-based fluorescent chemosensors have demonstrated high selectivity for detecting nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) in aqueous media, with the quenching mechanism attributed to ground-state charge-transfer complex formation. rsc.org

Table 2: Examples of Pyrazine-Based Chemosensors and Their Performance This table summarizes findings from recent studies on fluorescent chemosensors, showcasing the versatility of the pyrazine scaffold in detecting different analytes.

| Pyrazine Derivative Type | Target Analyte | Key Performance Metric | Mechanism | Reference |

|---|---|---|---|---|

| Pyrazine-derived hydrazone Schiff-base | Al³⁺ | Detection limit in the 10⁻⁷ mol/L range. | Chelation-Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET) | researchgate.net |

| Pyrazinium-based salt (BTPyz) | 2,4,6-Trinitrophenol (TNP) | Detection limit of 11.6 nM. | Fluorescence quenching via charge-transfer complex formation. | rsc.org |

| Pyrazine-fused diazatripyrrine | Hard anions (F⁻, OH⁻, CN⁻) | Acts as a colorimetric sensor. | Rearrangement of intramolecular hydrogen bonds upon anion interaction. | acs.org |

Role as a Reference Standard in Analytical Method Development and Validation

In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. These standards are indispensable for the development, validation, and routine application of analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). sphinxsai.comfrontiersin.org Numerous pyrazine derivatives are utilized as analytical standards, particularly in the food, beverage, and pharmaceutical industries, for the quantification of flavor compounds or active pharmaceutical ingredients. nih.govsigmaaldrich.comsigmaaldrich.com

The process of validating an analytical method ensures its reliability for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, this validation involves assessing several key parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). sphinxsai.comfrontiersin.org For instance, a reversed-phase HPLC method for the drug Pyrazinamide (B1679903) (pyrazine-2-carboxamide) was validated using a reference standard, demonstrating good linearity over a concentration range of 20-120 µg/ml and high accuracy and precision. sphinxsai.com Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify 16 different pyrazines in soy sauce aroma type Baijiu, relying on commercial standards for each compound to ensure accurate identification and quantification. nih.gov

While this compound is not currently listed as a widely available commercial analytical standard, a highly pure and characterized batch of this compound could serve this critical role. It would be particularly valuable for developing quantitative methods to analyze trace levels of pyrazine aldehydes and related compounds in complex matrices, such as in food aroma research or as a quality control standard for monitoring chemical reactions where it is a key intermediate or byproduct.

Table 3: Typical Validation Parameters for an HPLC Method Using a Pyrazine Reference Standard (Example: Pyrazinamide) This table presents data adapted from a study on the validation of an HPLC method for Pyrazinamide, illustrating the parameters assessed when using a reference standard.

| Validation Parameter | Specification / Finding | Significance | Reference |

|---|---|---|---|

| Linearity (Concentration Range) | 20-120 µg/ml | Defines the range over which the method provides results directly proportional to the analyte concentration. | sphinxsai.com |

| Correlation Coefficient (r²) | 0.9998 | Indicates a strong linear relationship between concentration and peak area. | sphinxsai.com |

| Accuracy (% Recovery) | Within 96.7% to 101.1% | Measures the closeness of the experimental value to the true value. | frontiersin.org |

| Precision (% RSD) | < 2% | Demonstrates the method's ability to produce consistent results for the same sample. | sphinxsai.com |

| Limit of Detection (LOD) | 0.83 µg/mL | The lowest analyte concentration that can be reliably detected. | frontiersin.org |

| Limit of Quantitation (LOQ) | 2.52 µg/mL | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | frontiersin.org |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Purity Assessment and Component Resolution

Chromatographic techniques are fundamental in the analysis of 3,5-Dimethylpyrazine-2-carbaldehyde, enabling its separation from other compounds for accurate identification and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like pyrazines. When coupled with a mass spectrometer (MS), it provides a robust method for both separation and identification. GC-MS is widely applied for the characterization of alkylpyrazines in various matrices. researchgate.net However, a significant challenge in the GC analysis of alkylpyrazines is the co-elution of positional isomers, which often exhibit very similar mass spectra, making unambiguous identification difficult. researchgate.netacs.org

To overcome this, the use of gas chromatographic retention indices (RIs) on different stationary phases is a common strategy. researchgate.netacs.org By comparing the RIs of unknown peaks to those of authentic standards on multiple columns (e.g., DB-1, ZB-5MS, DB-624, and ZB-WAXplus), a higher degree of confidence in compound identification can be achieved. researchgate.net For instance, in the analysis of pyrazines in food products like peanut butter, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation, followed by GC-MS analysis. dtu.dknih.gov A polar column, such as a SUPELCOWAX® 10, can provide excellent separation of these types of polar compounds. dtu.dk

While specific GC-MS studies detailing the analysis of this compound are not prevalent in the reviewed literature, the general methodologies applied to other pyrazines are directly applicable. For example, the analysis of various alkylpyrazines in roasted products often involves GC-MS to discriminate between different degrees of roasting based on the volatile profiles. acs.org

Table 1: Exemplary GC Columns and Conditions for Pyrazine (B50134) Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | DB-1, ZB-5MS, DB-624, or ZB-WAXplus |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min | Temperature programming as required for separation |

| Carrier Gas | Helium, 30 cm/sec | Helium, 1.2 mL/min |

| Injector Temperature | 270 °C | 250 °C |

| Detector | Ion trap mass spectrometer | Mass spectrometer (e.g., quadrupole) |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |

| Mass Range | m/z 30-350 | As required for target analytes |

| Sample Preparation | Headspace SPME | Liquid injection or SPME |

This table presents a compilation of typical conditions and does not represent a single specific analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

For less volatile pyrazine derivatives or for analyses in liquid matrices, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. The coupling of these techniques with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.

A study on the metabolites of 2,3,5-trimethylpyrazine (B81540) in human urine successfully utilized stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC-MS/MS) for targeted quantitative analysis. rsc.orgmdpi.comupt.ro This research identified and quantified metabolites such as 3,5-dimethylpyrazine-2-carboxylic acid, the oxidized form of this compound. rsc.orgmdpi.comupt.ro The analysis was performed on a BEH C18 column with a gradient elution, demonstrating the capability of UHPLC-MS/MS to separate and quantify structurally similar pyrazine derivatives in a complex biological matrix. cdnsciencepub.com

In another application, UPLC-MS/MS was used to quantify 16 different pyrazines in soy sauce aroma type Baijiu. cdnsciencepub.com This method proved to be more suitable than GC for these analytes in a liquid matrix. The separation was achieved on a BEH C18 column, and the mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and accurate quantification. cdnsciencepub.com

Table 2: Typical UHPLC-MS/MS Parameters for Pyrazine Derivative Analysis

| Parameter | Value |

| Chromatography System | ACQUITY UPLC |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid for MS compatibility) |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is a summary of typical parameters and may vary depending on the specific application.

Electrochemical Analytical Techniques (if applicable to pyrazine aldehydes)

Electrochemical techniques can be applied to the study of pyrazine derivatives, offering insights into their redox properties. The electrochemical reduction of pyrazines has been investigated using methods like polarography and cyclic voltammetry. cdnsciencepub.comresearchgate.net These studies show that the reduction process is often pH-dependent and typically involves a two-electron transfer to form dihydropyrazine (B8608421) derivatives. cdnsciencepub.comresearchgate.net

The electrochemical behavior of pyrazine derivatives is influenced by the substituents on the pyrazine ring. dtu.dk Electron-withdrawing groups tend to shift the redox potential to more positive values, while electron-donating groups have the opposite effect. dtu.dk While specific studies on the electrochemical analysis of this compound were not found, the principles governing the electrochemistry of other pyrazine derivatives are applicable. The aldehyde group, being an electron-withdrawing group, would be expected to influence the electrochemical properties of the pyrazine ring.

Hyphenated Techniques for Comprehensive Chemical Characterization

The complexity of many samples containing pyrazines necessitates the use of hyphenated analytical techniques, which couple two or more methods to achieve enhanced separation and identification capabilities.

The most prominent hyphenated technique discussed for pyrazine analysis is Gas Chromatography-Mass Spectrometry (GC-MS), which has been extensively covered in section 7.1.1. Similarly, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), detailed in section 7.1.2, is a powerful hyphenated method for the analysis of pyrazine derivatives in liquid samples.

For particularly complex mixtures where standard GC-MS may not provide sufficient resolution of isomeric pyrazines, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) offers a superior solution. rsc.org This technique provides significantly enhanced peak capacity and sensitivity, allowing for the separation and identification of co-eluting isomers that would otherwise be unresolved. rsc.org In a study on potato chip volatiles, GCxGC-TOFMS enabled the non-target screening and tentative identification of 46 N-containing heterocyclic compounds, including numerous pyrazines. rsc.org

Future Perspectives and Emerging Research Directions

Exploration of Novel and Unconventional Synthetic Routes for Pyrazine (B50134) Carbaldehydes

The development of new and efficient methods for synthesizing pyrazine carbaldehydes, including 3,5-dimethylpyrazine-2-carbaldehyde, is a key focus of ongoing research. Scientists are moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, to explore more sustainable and atom-economical alternatives.

One promising avenue is the use of greener and more efficient biocatalytic methods . Recent studies have demonstrated the potential of enzymes and whole-cell systems for the synthesis of pyrazine derivatives. For instance, a continuous-flow system utilizing Lipozyme® TL IM from Thermomyces lanuginosus has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This method offers mild reaction conditions (45 °C), short reaction times (20 minutes), and the use of a greener solvent, tert-amyl alcohol, achieving high yields. nih.gov Another biocatalytic approach involves the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase to produce 3-ethyl-2,5-dimethylpyrazine (B149181), showcasing the potential of chemoenzymatic cascades starting from simple amino acids. tandfonline.com These biocatalytic routes offer a more sustainable alternative to traditional chemical synthesis. tuwien.ac.at

Catalyst-free and solvent-free conditions represent another significant trend in the synthesis of pyrazine derivatives. Researchers have successfully developed a pseudo four-component reaction for the synthesis of multi-substituted pyrazines under these environmentally benign conditions, highlighting a move towards more sustainable chemical transformations. rsc.org

Furthermore, the development of novel catalytic systems is expanding the toolkit for pyrazine synthesis. The use of earth-abundant metal catalysts, such as manganese pincer complexes, for the dehydrogenative coupling of 2-amino alcohols offers an atom-economical and environmentally friendly route to 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org

Discovery of New Chemical Reactivity and Catalytic Transformations

The unique electronic properties of the pyrazine ring, coupled with the reactivity of the carbaldehyde group, make this compound a versatile platform for discovering new chemical reactions and catalytic applications.

The aldehyde functionality of pyrazine-2-carbaldehyde (B1279537) is a key site for various transformations. It readily undergoes oxidation to form the corresponding pyrazine-2-carboxylic acid. tandfonline.comrsc.org This transformation is a critical step in the synthesis of various biologically active compounds. Additionally, the aldehyde group can participate in condensation reactions , for example with hydrazine (B178648) to form bis-azomethines, which proceeds through stable hemiaminal intermediates. tandfonline.com The reactivity of the aldehyde also allows for its use in multicomponent reactions , which are efficient processes for building molecular complexity in a single step. mdpi.com

Beyond the reactivity of the aldehyde group, the pyrazine moiety itself can participate in catalytic cycles. Pyrazine derivatives have been shown to act as catalysts in the electrochemical reduction of molecular oxygen . acs.org This catalytic activity is influenced by the electronic properties of the pyrazine ring, which can be tuned by substituents. The development of novel pincer ligands based on the pyrazine backbone has led to iron complexes that can catalyze the hydrogenation of carbon dioxide to formate (B1220265) salts under low pressure, demonstrating the potential of pyrazine-based catalysts in important industrial processes. researchgate.net

The exploration of chemoenzymatic synthesis is also uncovering new catalytic transformations. For instance, the enzyme L-threonine-3-dehydrogenase has been shown to be a key catalyst in the biosynthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) from L-threonine. elsevierpure.com This highlights the potential for combining enzymatic and chemical steps to develop novel and efficient synthetic routes.

Synergistic Integration of Computational Methods with Experimental Design

The convergence of computational chemistry and experimental synthesis is revolutionizing the study of pyrazine derivatives like this compound. Density Functional Theory (DFT) calculations are increasingly being employed to predict and rationalize the reactivity, electronic properties, and spectroscopic characteristics of these molecules, thereby guiding experimental design and accelerating the discovery process.

Computational studies have been instrumental in understanding the cycloaddition behavior of dihydropyrazine (B8608421) derivatives with ketenes, revealing a stepwise reaction pathway involving a betaine (B1666868) intermediate. acs.org DFT calculations have also been used to investigate the electronic properties of novel pyrazine analogs, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, by determining parameters like HOMO-LUMO energy gaps and hyperpolarizability. nih.gov This theoretical insight is crucial for designing molecules with specific electronic and nonlinear optical properties.